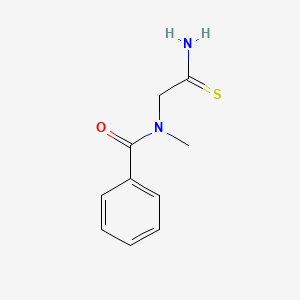

N-(carbamothioylmethyl)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

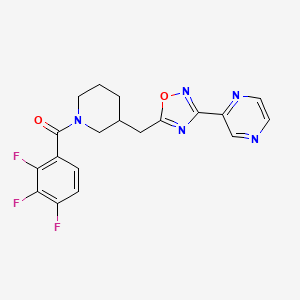

N-(carbamothioylmethyl)-N-methylbenzamide (CMB) is an organic compound that is used in a variety of scientific research applications. CMB is composed of a benzamide group connected to a carbamothioylmethyl group, and it is a white crystalline solid. CMB is insoluble in water, however, it is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Catalytic Activity and Material Synthesis

A study by Bozkurt, Gumus, and Arslan (2019) detailed the synthesis of dinuclear and mononuclear oxorhenium(V) complexes using a thiourea ligand related to "N-(carbamothioylmethyl)-N-methylbenzamide." These complexes were investigated for their catalytic activity, particularly in the oxidation of diphenyl sulfide. The research found that under optimized conditions, the dimeric complex displayed good catalytic activity with high selectivity, while monomeric complexes led to lower conversion rates. This study highlights the potential application of "N-(carbamothioylmethyl)-N-methylbenzamide" derivatives in catalysis and material science (Bozkurt, Gumus, & Arslan, 2019).

Nanomaterial Synthesis

Saeed, Rashid, and colleagues (2013) explored the synthesis and characterization of nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide, which is structurally related to the compound of interest. These complexes served as precursors for the deposition of nanostructured nickel sulfide thin films via chemical vapor deposition. The films exhibited potential for applications in various technological fields, indicating that derivatives of "N-(carbamothioylmethyl)-N-methylbenzamide" could be useful in the development of nanomaterials (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Chemical Properties and Structural Analysis

Research by Jezierska, Panek, and Mazzarello (2009) utilized density functional theory-based methods to study the molecular properties of benzamide derivatives, focusing on the formation of O–H···O and O–H···S bonds. This work, although not directly mentioning "N-(carbamothioylmethyl)-N-methylbenzamide," provides insight into the structural and electronic differences that can arise from modifications to benzamide derivatives, relevant for understanding the fundamental properties of similar compounds (Jezierska, Panek, & Mazzarello, 2009).

Antifouling Applications

A novel compound inspired by natural products, which shares structural similarities with "N-(carbamothioylmethyl)-N-methylbenzamide," was synthesized by Zheng et al. (2022) for marine antifouling purposes. This research underscores the potential of benzamide derivatives in creating environmentally friendly antifouling agents, highlighting an application area for "N-(carbamothioylmethyl)-N-methylbenzamide" derivatives in marine technology (Zheng et al., 2022).

properties

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-12(7-9(11)14)10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIMCDTUBDGXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=S)N)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(carbamothioylmethyl)-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)

![1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2603133.png)

![5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2603134.png)

![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)

![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2603141.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)